5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

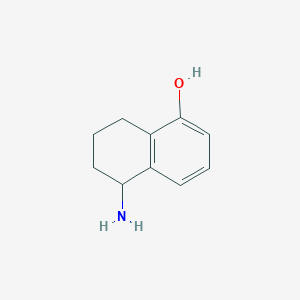

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, also known as 1-Amino-5,6,7,8-tetrahydronaphthalene or 5-Aminotetralin, is a compound with the molecular weight of 163.22 . It is a solid substance at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is 5-amino-5,6,7,8-tetrahydro-1-naphthalenol . The InChI code is 1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2 .Physical And Chemical Properties Analysis

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is a solid substance at room temperature . It has a melting point of 209-210°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacology

A series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds, which are closely related to 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, have been synthesized and evaluated for their dopaminergic activity. These compounds have shown potential in enhancing dopaminergic activity, with specific substitutions on the nitrogen and aromatic ring significantly influencing their pharmacological profile (Mcdermed, McKenzie, & Phillips, 1975).

Chemical Synthesis and Analysis

The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-amine derivatives for applications in creating thiazolidinones and benzothiazepinones demonstrates its utility as a versatile precursor in organic synthesis. This process has also revealed interesting atropisomeric relationships among synthesized compounds, highlighting the compound's role in exploring stereochemistry (Drawanz et al., 2017).

Therapeutic Potential

The structural flexibility of 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol derivatives has been harnessed to explore their therapeutic potential. For instance, derivatives have been synthesized with the aim of discovering new cardiovascular agents, highlighting the compound's relevance in drug discovery for addressing various cardiovascular conditions (Miyake et al., 1983).

Novel Retinoids Synthesis

The compound has been utilized in the synthesis of novel retinoids, identified as potent RXR agonists for the potential treatment of type II diabetes mellitus. This application underscores its value in the development of new therapeutic agents targeting specific nuclear receptors (Faul et al., 2001).

Tumor Inhibitory and Antioxidant Activity

Research involving 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives has unveiled promising tumor inhibitory and antioxidant activities. This highlights the potential of these compounds in oncology and antioxidant therapy, showcasing the broad applicability of 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol in medicinal chemistry (Hamdy et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBIMURCUPHILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2859886.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2859888.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2859889.png)

![2-(4-{[(4,6-Dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2859894.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2859896.png)

![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide](/img/structure/B2859903.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-hydroxyethyl)piperidin-1-yl]acetamide](/img/structure/B2859905.png)

![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-ol](/img/structure/B2859906.png)

![2-(4-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2859907.png)